1-Chloro-1-fluoroethylene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

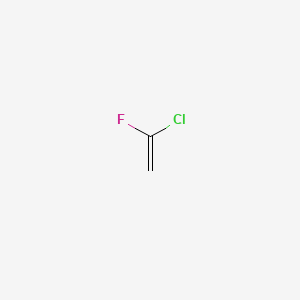

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWSPZHCJXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073290 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2317-91-1, 26948-99-2 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 1-Chloro-1-fluoroethylene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for 1-Chloro-1-fluoroethylene (CAS No. 2317-91-1), a halogenated alkene of interest in polymer chemistry and as a potential reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its spectral characteristics. The guide summarizes key quantitative data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) in structured tables for ease of reference. Detailed experimental protocols for acquiring such data are also provided. Furthermore, a generalized workflow for the spectroscopic analysis of volatile organic compounds is presented using a Graphviz visualization.

Introduction

This compound, with the molecular formula C₂H₂ClF, is a colorless gas at room temperature.[1] Its structure, featuring a carbon-carbon double bond substituted with both a chlorine and a fluorine atom on the same carbon, leads to interesting reactivity and distinct spectroscopic features.[1] Understanding these spectral properties is crucial for its identification, characterization, and for monitoring its reactions in various applications. This guide aims to consolidate the available spectroscopic data and provide practical information on the methodologies used for their acquisition.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been studied in detail, providing insights into its fundamental vibrational modes. The data presented below is derived from a comprehensive study by Pietropolli Charmet et al. (2016).[2]

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A' | 3117.9 | CH₂ asymmetric stretching |

| ν₂ | A' | 3054.4 | CH₂ symmetric stretching |

| ν₃ | A' | 1660.8 | C=C stretching |

| ν₄ | A' | 1320.1 | CH₂ scissoring |

| ν₅ | A' | 1184.1 | C-F stretching / CH₂ rocking |

| ν₆ | A' | 948.8 | CH₂ rocking / C-F stretching |

| ν₇ | A' | 745.3 | C-Cl stretching |

| ν₈ | A' | 487.6 | CFCl scissoring |

| ν₉ | A'' | 964.7 | CH₂ wagging |

| ν₁₀ | A'' | 610.1 | CH₂ twisting |

| ν₁₁ | A'' | 370.0 | CFCl out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for this compound is available, though experimental values for all nuclei are not consistently reported in the literature.

2.2.1. ¹H NMR Spectroscopy

| Parameter | Value (Hz) | Description |

| ²JHH | -3.8 to -4.8 | Geminal H-H coupling |

| ²JHF (cis) | 7.6 to 12.3 | Geminal H-F coupling (proton cis to fluorine) |

| ²JHF (trans) | 36.9 to 38.6 | Geminal H-F coupling (proton trans to fluorine) |

2.2.2. ¹³C NMR Spectroscopy

2.2.3. ¹⁹F NMR Spectroscopy

While the availability of ¹⁹F NMR spectra is mentioned in several databases, a specific experimental chemical shift value has not been found in the reviewed literature.[4] For a fluorine atom attached to an sp²-hybridized carbon, the chemical shift can vary significantly depending on the other substituents. A broad estimated range is between -80 and -140 ppm relative to CFCl₃.[5][6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and several fragment ions. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl). The data below is sourced from the NIST Mass Spectrometry Data Center.[7]

| m/z | Relative Intensity (%) | Possible Fragment |

| 82 | 32 | [C₂H₂³⁷ClF]⁺ (M+2) |

| 80 | 100 | [C₂H₂³⁵ClF]⁺ (M⁺) |

| 61 | 15 | [C₂H₂F]⁺ |

| 45 | 85 | [C₂H₂Cl]⁺ / [CHF]⁺ |

| 44 | 20 | [C₂H₂Cl-H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound was found in the reviewed literature and databases. As the molecule lacks extensive conjugation, its primary electronic transitions are expected to occur in the far-UV region, outside the range of standard UV-Vis spectrophotometers.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

Gas-Phase Infrared (IR) Spectroscopy

The acquisition of high-resolution gas-phase IR spectra of volatile compounds like this compound typically involves the use of a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker Vertex 70, is employed.[2]

-

Sample Cell: A gas cell with a defined path length (e.g., 10-15 cm) and windows transparent to IR radiation (e.g., KBr or CsI) is used.[2]

-

Sample Preparation: A sample of this compound gas (purity >99%) is introduced into the evacuated gas cell to a desired pressure.[2] The pressure is monitored with a high-accuracy gauge.

-

Data Acquisition: The spectrum is recorded at room temperature (e.g., 298 K) over a spectral range of approximately 400-6400 cm⁻¹.[2] A medium resolution (e.g., 0.2 to 1.0 cm⁻¹) is typically sufficient for vibrational analysis.[2] A background spectrum of the evacuated cell is recorded and subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans are co-added.

-

Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Vibrational band centers are identified and assigned to specific molecular vibrations, often aided by computational chemistry calculations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra of this compound, being a gas at room temperature, can be obtained by dissolving the compound in a deuterated solvent in a sealed NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The spectrometer should be equipped with probes capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Sample Preparation: A small amount of this compound is condensed into a high-pressure NMR tube containing a deuterated solvent (e.g., CDCl₃ or acetone-d₆) and a reference standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR. The tube is then sealed.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans is typically required. Proton decoupling (e.g., broad-band decoupling) is commonly used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.

-

¹⁹F NMR Acquisition: ¹⁹F is a high-abundance, high-sensitivity nucleus. A standard one-pulse experiment is usually sufficient. Proton decoupling can be used to simplify the spectrum by removing H-F couplings.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile organic compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

-

Sample Introduction: As this compound is a gas, a gas-tight syringe or a gas sampling valve can be used to inject a specific volume into the GC inlet, which is operated in split or splitless mode.

-

Gas Chromatography: The sample is separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-1). The oven temperature is programmed to start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature to ensure separation from other volatile components. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

-

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. The fragmentation pattern provides structural information.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a volatile chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a volatile compound.

Conclusion

This technical guide has compiled and presented the key spectroscopic data for this compound, covering infrared, nuclear magnetic resonance, and mass spectrometry techniques. While comprehensive data is available for IR and MS, further experimental work is needed to definitively determine the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The provided experimental protocols and the visualized workflow offer a practical framework for researchers working with this and similar volatile compounds. This consolidation of information serves as a valuable resource for the scientific community, facilitating the unambiguous identification and characterization of this compound in research and industrial settings.

References

- 1. This compound (2317-91-1) for sale [vulcanchem.com]

- 2. ricerca.sns.it [ricerca.sns.it]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 1-Chloro-1-fluoroethene | C2H2ClF | CID 75344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ethene, 1-chloro-1-fluoro- [webbook.nist.gov]

"physical and chemical properties of 1-Chloro-1-fluoroethylene"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1-Chloro-1-fluoroethylene (C₂H₂ClF). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes.

Introduction

This compound, also known as 1-chloro-1-fluoroethene, is a halogenated hydrocarbon with the chemical formula C₂H₂ClF.[1] It is a colorless gas at room temperature and atmospheric pressure.[2] This compound is of interest due to its reactivity, stemming from the carbon-carbon double bond, and the presence of both chlorine and fluorine atoms on the same carbon, which creates an asymmetric electron distribution.[3] Its primary applications are in polymer chemistry as a monomer and in environmental science as a reactive tracer.[1][4]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported density of the compound, which may be attributable to different measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂ClF | [5] |

| Molecular Weight | 80.49 g/mol | [5] |

| Appearance | Colorless gas | [2] |

| Melting Point | -169 °C | [3] |

| Boiling Point | -24 °C | [3] |

| Density | 1.098 g/cm³ or 2.618 g/cm³ | [3] |

| Vapor Pressure | 3720 mmHg at 25 °C | [3] |

| Solubility | Sparingly soluble in water | [1] |

Chemical Properties and Reactivity

This compound is a reactive compound due to its carbon-carbon double bond, making it susceptible to polymerization and addition reactions.[3] It is considered a flammable gas and may form explosive mixtures with air.[1] The compound is stable under normal storage conditions but can be reactive with alkali metals, finely divided metals (such as aluminum, magnesium, and zinc), and strong oxidizing agents.

Key aspects of its chemical reactivity include:

-

Polymerization: It can undergo free-radical polymerization to form homopolymers and can also be used in co-polymerization reactions.[1][6]

-

Anaerobic Reductive Dechlorination: It has been studied as a reactive tracer to quantify the anaerobic transformation of vinyl chloride.[4] In this process, microorganisms reductively dechlorinate chlorinated ethenes to ethene.[7][8] this compound serves as a useful surrogate for studying the transformation of vinyl chloride.[4]

Experimental Protocols

Synthesis of this compound

A patented method for the preparation of this compound involves the dehalogenation of 1-bromo-2,2-dichloro-2-fluoro-ethane.[2]

Materials:

-

1-bromo-2,2-dichloro-2-fluoro-ethane

-

Zinc dust

-

Anhydrous ethanol

-

Cuprous chloride (optional, as a catalyst)[2]

-

Reaction vessel with a distillation setup

-

Receiving vessel cooled to a low temperature (e.g., -80 °C)[2]

Procedure:

-

In a reaction vessel, a solution of 1-bromo-2,2-dichloro-2-fluoro-ethane in anhydrous ethanol is prepared.[2]

-

Zinc dust is added to the solution. A small amount of cuprous chloride can be added to catalyze the reaction.[2]

-

The reaction mixture is heated to initiate the dehalogenation reaction.

-

The this compound product is distilled out of the reaction vessel as it is formed.[2]

-

The gaseous product is condensed and collected in the cooled receiving vessel.[2]

-

The collected product can be further purified by re-distillation.[2]

High-Pressure Polymerization of this compound

A patented process describes the homopolymerization of this compound under high pressure to produce a solid homopolymer with increased toughness and molecular weight.

Materials:

-

High-purity this compound monomer

-

Free radical promoting catalyst (e.g., azo or peroxy catalysts)

-

High-pressure reactor

Procedure:

-

The high-purity monomeric this compound is introduced into a high-pressure reactor.

-

A free radical promoting catalyst is added to the reactor.

-

The polymerization is carried out at a temperature range of 0 °C to 150 °C.

-

A pressure of at least 35,000 pounds per square inch is applied.

-

The reaction is allowed to proceed for a sufficient time to achieve the desired conversion to the solid homopolymer.

Purification by Fractional Distillation

Purification of this compound can be achieved by fractional distillation, a technique used to separate mixtures of liquids with close boiling points.[3]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The fractional distillation apparatus is assembled. The thermometer bulb should be positioned at the level of the side arm leading to the condenser.

-

The distillation flask is gently heated.

-

As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point (this compound) will move up the column more readily.

-

The vapor condenses in the condenser and is collected in the receiving flask.

-

The temperature should be monitored, and the fraction collected at or near the boiling point of this compound (-24 °C) is the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile halogenated hydrocarbons like this compound.[9][10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for separating volatile halogenated compounds (e.g., a wax-type column)

General Procedure:

-

A gaseous or liquefied sample of this compound is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the capillary column.

-

The separation of components is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase in the column.

-

The separated components elute from the column at different retention times and enter the mass spectrometer.

-

In the MS, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for identification.

Visualizations

The following diagrams illustrate key processes involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US2344061A - Preparation of 1-chloro-1-fluoro ethylene - Google Patents [patents.google.com]

- 3. Purification [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1-Chloro-1-fluoroethene | C2H2ClF | CID 75344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]

- 7. Complete Detoxification of Vinyl Chloride by an Anaerobic Enrichment Culture and Identification of the Reductively Dechlorinating Population as a Dehalococcoides Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete detoxification of vinyl chloride by an anaerobic enrichment culture and identification of the reductively dechlorinating population as a Dehalococcoides species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 10. asianpubs.org [asianpubs.org]

Technical Guide: 1-Chloro-1-fluoroethylene (CAS 2317-91-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information on 1-Chloro-1-fluoroethylene (CAS 2317-91-1). It is intended for a scientific audience and should not be interpreted as a complete guide to all potential applications or hazards. A significant portion of the available data pertains to its chemical and industrial applications, with limited information on its biological properties.

Introduction

This compound, with the CAS registry number 2317-91-1, is a halogenated alkene.[1][2] It is a colorless gas at room temperature and belongs to the family of chlorofluorocarbons.[1] This technical guide summarizes its chemical and physical properties, known applications, and safety information. While its primary uses are in polymer chemistry and organic synthesis, this guide also explores the limited available information regarding its biological and environmental aspects.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂ClF | [1] |

| Molecular Weight | 80.49 g/mol | [1] |

| Appearance | Colorless gas | [1][3] |

| Melting Point | -169 °C | [1] |

| Boiling Point | -24 °C | [1] |

| Density | 1.098 g/cm³ | [1] |

| Synonyms | 1-Chloro-1-fluoroethene, FC-1131A, Chlorofluoroethene | [1] |

Synthesis and Reactivity

This compound is typically synthesized through halogen exchange reactions. One documented method involves the removal of a bromine and a chlorine atom from 1-bromo-2,2-dichloro-2-fluoro-ethane using zinc in the presence of anhydrous ethanol.

The presence of a carbon-carbon double bond makes this compound susceptible to addition and polymerization reactions.[1] This reactivity is central to its primary industrial applications.

Applications

The primary applications of this compound are in the fields of polymer chemistry and organic synthesis.

Polymerization

This compound serves as a monomer in the production of various polymers.[3] It can undergo homopolymerization and co-polymerization to create materials with specific properties.[1] These polymers have potential applications in specialty plastics and coatings.

Below is a generalized workflow for the polymerization of this compound.

Organic Synthesis

In organic synthesis, this compound is used as a precursor for the synthesis of other fluorinated organic compounds. Its carbon-carbon double bond and halogen atoms provide reactive sites for various chemical transformations.

Environmental Research

This compound has been utilized as a reactive tracer in environmental remediation studies to quantify the anaerobic transformation of other chlorinated compounds like vinyl chloride.[1]

Biological and Toxicological Information

Crucially for the target audience, there is a significant lack of detailed, peer-reviewed studies on the biological activity, mechanism of action, and toxicological profile of this compound. Most of the available information is derived from safety data sheets and provides a general overview of its hazards.

-

General Toxicity: It is classified as a substance that may cause respiratory irritation and drowsiness or dizziness.[4]

-

Irritation: It is known to cause skin and serious eye irritation.[4]

-

Genotoxicity and Carcinogenicity: There is no classification available regarding its germ cell mutagenicity or carcinogenicity.[4]

Due to the absence of in-depth biological data, no signaling pathways or detailed experimental protocols for biological assays can be provided. Researchers are strongly advised to conduct thorough literature reviews and perform their own risk assessments before handling this compound.

Safety and Handling

This compound is a flammable gas and should be handled with extreme caution in a well-ventilated area, away from sources of ignition.[3] It is typically supplied as a liquefied gas under pressure.[4]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a self-contained breathing apparatus (SCBA) or a supplied-air respirator.

-

Hand Protection: Wear chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear appropriate protective clothing.

In case of exposure, immediate medical attention is recommended. Standard first-aid measures for gas inhalation and skin/eye contact with liquefied gas should be followed.

Conclusion

This compound (CAS 2317-91-1) is a valuable monomer and synthetic intermediate in the chemical industry. Its properties and reactivity are well-documented in the context of polymer science and organic synthesis. However, there is a notable and critical gap in the scientific literature regarding its biological effects, toxicological profile, and potential mechanisms of action in biological systems. This lack of data significantly limits its consideration for applications in drug development or other biomedical research areas at this time. Further in-depth toxicological and mechanistic studies are required to ascertain its safety profile and any potential biological activity.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 1-Chloro-1-fluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1-fluoroethylene (CH₂=CFCl), a halogenated alkene, serves as a monomer in polymerization processes and its reactivity is of significant interest in atmospheric chemistry and material science.[1][2] This technical guide provides a comprehensive overview of the potential reaction mechanisms and kinetics of this compound, drawing upon established experimental methodologies and data from analogous compounds due to a lack of specific kinetic data for this molecule in publicly available databases. The guide details experimental protocols for studying its thermal decomposition, oxidation, and reactions with hydroxyl (OH) and chlorine (Cl) radicals. Furthermore, it presents hypothesized reaction pathways and summarizes relevant kinetic data from structurally similar compounds to provide a predictive framework for understanding the reactivity of this compound.

Introduction

Reaction Mechanisms and Kinetics

Due to the absence of direct experimental data for this compound, the following sections will discuss the likely reaction mechanisms and present kinetic data from analogous halogenated alkenes. This information provides a strong basis for predicting the behavior of CH₂=CFCl.

Thermal Decomposition

The thermal decomposition of halogenated alkenes can proceed through unimolecular elimination of a hydrogen halide or through more complex radical chain mechanisms, particularly at higher temperatures. Shock tube pyrolysis is a common experimental technique to study such reactions at high temperatures and well-defined conditions.[6][7] For this compound, two likely unimolecular decomposition pathways are the elimination of HCl or HF.

-

HCl Elimination: CH₂=CFCl → HC≡CF + HCl

-

HF Elimination: CH₂=CFCl → HC≡CCl + HF

The relative importance of these pathways would depend on the respective activation energies.

Oxidation

The atmospheric oxidation of this compound is expected to be initiated by reaction with hydroxyl (OH) radicals. The reaction likely proceeds via the addition of the OH radical to the carbon-carbon double bond, forming a haloalkoxy radical which can then undergo further reactions.[8]

Polymerization

This compound undergoes polymerization, particularly under high pressure and with the use of a free-radical promoting catalyst.[1] The mechanism involves the standard steps of radical polymerization: initiation, propagation, and termination.[9]

Reactions with OH Radicals

The reaction of OH radicals with this compound is anticipated to be a key atmospheric removal process. The reaction is expected to proceed via electrophilic addition of the OH radical to one of the carbon atoms of the double bond.[8] The addition can occur at either the CH₂ or the CFCl carbon, leading to two different radical adducts. The subsequent fate of these adducts will determine the final products.

Reactions with Cl Atoms

Similar to OH radicals, chlorine atoms can react with this compound via addition to the double bond.[2] This is a common reaction pathway for alkenes with Cl atoms. The resulting chloroalkyl radical can then react further, for example, with O₂ in the atmosphere.

Quantitative Kinetic Data (from Analogous Compounds)

The following tables summarize kinetic data for reactions of halogenated ethenes that are structurally similar to this compound. This data can be used to estimate the reactivity of CH₂=CFCl.

Table 1: Rate Constants for the Reaction of OH Radicals with Various Halogenated Alkenes

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference Compound | Experimental Method | Reference |

| CH₂=CHF | (3.12 ± 0.11) x 10⁻¹² exp((270 ± 10)/T) | 250-430 | - | Flash Photolysis / Laser Induced Fluorescence | [10] |

| CH₂=CF₂ | (1.15 ± 0.07) x 10⁻¹² exp((230 ± 20)/T) | 250-430 | - | Flash Photolysis / Laser Induced Fluorescence | [10] |

| CF₃CF=CH₂ | (1.54 ± 0.03) x 10⁻¹² exp(-(100 ± 10)/T) | 250-430 | - | Flash Photolysis / Laser Induced Fluorescence | [11] |

Table 2: Rate Constants for the Reaction of Cl Atoms with Various Halogenated Alkenes

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference Compound | Experimental Method | Reference |

| CF₃CF=CH₂ | 1.2 x 10⁻¹¹ exp((+1100/RT)) (in >20 Torr O₂) | 300-400 | CH₄, CH₃Cl, CH₂Cl₂, CHCl₃ | Relative Rate (GC/FID, FTIR) | [2] |

Experimental Protocols

This section details the experimental methodologies that can be employed to study the reaction kinetics and mechanisms of this compound.

Thermal Decomposition: Single-Pulse Shock Tube

A single-pulse shock tube can be used to study the high-temperature pyrolysis of this compound.

-

Apparatus: A stainless-steel shock tube with a driven section and a driver section separated by a diaphragm. The end of the driven section is equipped with a port for sampling the post-shock gas mixture.

-

Procedure:

-

A dilute mixture of this compound in an inert gas (e.g., Argon) is introduced into the driven section.

-

The driver section is filled with a high-pressure driver gas (e.g., Helium).

-

The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.

-

The shock wave reflects off the end wall, further heating and compressing the gas to the desired reaction temperature and pressure.

-

After a predetermined reaction time, an expansion wave quenches the reaction.

-

The product mixture is sampled and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify the decomposition products.[12]

-

Radical Reactions: Relative Rate Method

The rate constants for the reactions of this compound with OH and Cl radicals can be determined using the relative rate method in a smog chamber.[13][14][15]

-

Apparatus: A large-volume (e.g., 50-100 L) Teflon bag or a glass reaction chamber equipped with a UV light source. Analytical instruments such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Fourier Transform Infrared (FTIR) spectrometer are required for concentration measurements.[1][16]

-

Procedure for OH Radical Reaction:

-

A mixture of this compound, a reference compound with a known OH rate constant (e.g., an alkane or another alkene), and an OH precursor (e.g., methyl nitrite, CH₃ONO, in the presence of NO) in air is prepared in the reaction chamber.[13]

-

The initial concentrations of the test and reference compounds are measured.

-

The mixture is irradiated with UV light to generate OH radicals.

-

The concentrations of the test and reference compounds are monitored over time.

-

The rate constant for the reaction of OH with this compound is determined from the relative decay rates of the two compounds.

-

-

Procedure for Cl Atom Reaction:

-

A similar procedure is followed, but Cl atoms are generated, typically by the photolysis of Cl₂.[2]

-

The decay of this compound is measured relative to a reference compound with a known Cl atom rate constant.

-

Radical Reactions: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for determining rate constants of radical reactions.[17][18]

-

Apparatus: A flow reactor, a pulsed excimer laser for photolysis to generate radicals, a tunable dye laser to excite the radicals, and a photomultiplier tube to detect the fluorescence.

-

Procedure:

-

A mixture of a radical precursor (e.g., H₂O₂ for OH, Cl₂ for Cl) and this compound in a buffer gas flows through the reactor.

-

The excimer laser pulse photolyzes the precursor, creating a sudden concentration of radicals.

-

The dye laser, tuned to an absorption line of the radical, is pulsed at varying delay times after the photolysis pulse.

-

The resulting fluorescence signal, which is proportional to the radical concentration, is detected.

-

The decay of the radical concentration in the presence of this compound is monitored, from which the bimolecular rate constant is determined.

-

Product Analysis

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for in-situ monitoring of the concentrations of reactants and products in the gas phase.[19][20] It allows for the identification of functional groups and the quantification of multiple species simultaneously.

-

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is used for the separation and identification of reaction products.[21][22][23][24] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.

Visualizations

Reaction Pathways

References

- 1. pacelabs.com [pacelabs.com]

- 2. Relative rate study of the kinetics, mechanism, and thermodynamics of the reaction of chlorine atoms with CF3CF═CH2 (HFO-1234yf) in 650-950 Torr of N2 or N2/O2 diluent at 296-462 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ethene, 1-chloro-1-fluoro- [webbook.nist.gov]

- 5. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Shock-tube pyrolysis of chlorinated hydrocarbons: Formation of soot (Journal Article) | OSTI.GOV [osti.gov]

- 8. Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rate constants for the reactions of OH radicals with CF3CX=CY2 (X = H, F, CF3, Y = H, F, Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]

- 15. EGUsphere - Rate coefficients for the reactions of OH radical with C3-C11 alkanes determined by the relative rate technique [egusphere.copernicus.org]

- 16. m.youtube.com [m.youtube.com]

- 17. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO2 and O2 - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 18. Laser-Induced Fluorescence | Hanson Research Group [hanson.stanford.edu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. FTIR: A Flexible Tool for Industrial Gas Analysis | AIChE [publications.aiche.org]

- 21. How to Identify Compounds in Gas Chromatography? [monadlabtech.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. An Overview of Automated GC/MS Identification by Steve Stein [chemdata.nist.gov]

Quantum Yield and Photochemistry of 1-Chloro-1-fluoroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-fluoroethylene (C2H2ClF), a halogenated alkene, presents a subject of significant interest in the fields of atmospheric chemistry, materials science, and synthetic chemistry. Its photochemical behavior, governed by the absorption of ultraviolet (UV) and vacuum ultraviolet (VUV) radiation, dictates its environmental fate and its utility as a precursor in various chemical transformations. This technical guide provides a comprehensive overview of the current understanding of the quantum yield and photochemistry of this compound, drawing upon available spectroscopic data and studies of analogous compounds. While direct quantitative data on its photodissociation quantum yield remains limited in publicly accessible literature, this guide synthesizes related research to offer insights into its likely photochemical pathways and the experimental methodologies employed in such investigations.

Physicochemical Properties

A foundational understanding of the photochemistry of this compound begins with its fundamental physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C2H2ClF | [1] |

| Molecular Weight | 80.49 g/mol | [1] |

| CAS Registry Number | 2317-91-1 | [1] |

| Boiling Point | -24 °C | [1] |

| Melting Point | -169 °C | [1] |

Photochemical Processes: An Overview

The photochemistry of this compound is initiated by the absorption of a photon, leading to the formation of an electronically excited state. This excited molecule can then undergo a variety of competing physical and chemical processes, including fluorescence, phosphorescence, and, most significantly for its chemical transformation, dissociation into radical or molecular fragments. The efficiency of a specific photochemical process is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that result in that particular outcome.

Electronic Absorption

Photodissociation Pathways

Upon excitation, this compound is expected to dissociate through several competing pathways. Based on studies of similar halogenated ethylenes, the primary dissociation channels likely involve the cleavage of the carbon-halogen bonds, which are typically the weakest bonds in the molecule, as well as the elimination of stable molecules like hydrogen halides. A study on the photolysis of CH2=CFCl at 193 nm indicated the elimination of Cl, HCl, HF, and F as primary processes, though without quantitative branching ratios.[2]

The probable primary photodissociation pathways are:

-

C-Cl Bond Fission: CH2=CFCl + hν → CH2=CF• + Cl•

-

C-F Bond Fission: CH2=CFCl + hν → CH2=CCl• + F•

-

HCl Elimination: CH2=CFCl + hν → HC≡CF + HCl

-

HF Elimination: CH2=CFCl + hν → HC≡CCl + HF

The following diagram illustrates these potential primary dissociation pathways.

Quantum Yield Data

A critical aspect of understanding the photochemistry of a molecule is the determination of the quantum yields for its various photochemical processes. As of the compilation of this guide, specific quantitative data for the photodissociation quantum yield of this compound at various UV and VUV wavelengths is not available in the peer-reviewed literature found.

| Excitation Wavelength (nm) | Dissociation Channel | Quantum Yield (Φ) | Reference |

| 193 | Cl elimination | Data Not Available | [2] |

| 193 | HCl elimination | Data Not Available | [2] |

| 193 | HF elimination | Data Not Available | [2] |

| 193 | F elimination | Data Not Available | [2] |

| Other UV/VUV | All channels | Data Not Available |

The lack of this data represents a significant knowledge gap and highlights an area for future research.

Experimental Protocols

The experimental determination of photochemical quantum yields and the elucidation of reaction pathways are complex undertakings that require sophisticated instrumentation. Based on studies of related haloalkenes, the following experimental methodologies are likely to be employed for investigating the photochemistry of this compound.

General Experimental Workflow

A typical experimental workflow for studying the photodissociation dynamics of this compound would involve the following steps:

Key Experimental Techniques

-

Light Sources: Tunable lasers are essential for wavelength-specific photochemical studies. Excimer lasers (e.g., ArF at 193 nm, KrF at 248 nm) are common sources of high-power pulsed UV radiation. For VUV studies, synchrotron radiation or laser-based VUV generation techniques (e.g., four-wave mixing) are employed.

-

Sample Introduction: Gas-phase studies often utilize a molecular beam apparatus. This technique cools the molecules to very low internal temperatures, simplifying their absorption spectra and allowing for a more precise determination of the energy available to the photofragments.

-

Product Detection:

-

Time-of-Flight Mass Spectrometry (TOF-MS): This technique is used to identify the mass-to-charge ratio of the ionic photofragments or neutral fragments that have been subsequently ionized.

-

Resonance-Enhanced Multiphoton Ionization (REMPI): A highly selective and sensitive technique used to ionize specific neutral photofragments. A tunable laser is used to excite the fragment to an intermediate electronic state, and a second photon ionizes it.

-

Velocity Map Imaging (VMI): This powerful technique provides information on the kinetic energy and angular distribution of the photofragments. By analyzing the image of the expanding sphere of ionized fragments, one can deduce the dynamics of the dissociation process.

-

Conclusion and Future Directions

The photochemistry of this compound is a rich field with significant implications for atmospheric and synthetic chemistry. While the primary photodissociation pathways are likely to involve C-Cl and C-F bond cleavage, as well as HCl and HF elimination, a significant gap exists in the literature regarding the quantitative determination of the quantum yields and branching ratios for these processes. Future research employing advanced experimental techniques such as velocity map imaging coupled with selective ionization methods will be crucial to fully elucidate the intricate dynamics of this molecule's excited states and to provide the much-needed quantitative data. Such studies will not only enhance our fundamental understanding of halogenated alkene photochemistry but also improve models of atmospheric chemistry and guide the development of new synthetic methodologies.

References

A Technical Guide to Novel Synthesis Methods for 1-Chloro-1-fluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-fluoroethylene (C2H2ClF), a halogenated alkene, is a valuable monomer in the synthesis of fluorinated polymers and a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the same carbon of the double bond, make it a target of interest for the development of novel materials and pharmaceuticals. This technical guide provides an in-depth overview of both classical and emerging synthetic methodologies for the preparation of this compound, with a focus on providing actionable experimental details and comparative data for researchers in the field.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies: elimination reactions from saturated haloalkane precursors and modern cross-coupling methodologies. This guide will explore both, offering detailed protocols where available and outlining the conceptual framework for more recent, catalytic approaches.

Dehalogenation of Polyhalogenated Ethanes

A classical and direct route to this compound involves the reductive dehalogenation of a polyhalogenated ethane precursor. The use of zinc metal in an alcoholic solvent is a well-established method for this transformation.

Experimental Protocol: Zinc-Mediated Dehalogenation of 1-Bromo-2,2-dichloro-2-fluoroethane[1]

This protocol is adapted from a foundational patent in the field and provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

1-Bromo-2,2-dichloro-2-fluoroethane

-

Mossy zinc

-

Cuprous chloride (catalyst)

-

Anhydrous ethanol

Procedure:

-

A reaction vessel is charged with 150 parts of mossy zinc, a small amount of cuprous chloride, and 60 parts of anhydrous ethanol.

-

The reaction vessel is gently warmed, and a small amount of undiluted 1-bromo-2,2-dichloro-2-fluoroethane is introduced to initiate the reaction.

-

A solution of 366 parts of 1-bromo-2,2-dichloro-2-fluoroethane dissolved in an equal volume of anhydrous ethanol is then added at a controlled rate.

-

The product, this compound, is a gas at room temperature and is distilled from the reaction vessel as it is formed.

-

The gaseous product is then condensed and collected in a receiving vessel cooled to a very low temperature (e.g., -80 °C).

-

The collected product can be further purified by redistillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-2,2-dichloro-2-fluoroethane | [1] |

| Reagent | Zinc, Cuprous Chloride (catalyst) | [1] |

| Solvent | Anhydrous Ethanol | [1] |

| Yield | Substantially 77% | [1] |

Logical Workflow:

Caption: Workflow for Zinc-Mediated Dehalogenation.

Dehydrohalogenation of Haloethanes

Elimination of hydrogen halides (HX) from haloalkanes is a common strategy for the synthesis of alkenes. While no direct and detailed novel protocols for the specific dehydrofluorination or dehydrochlorination to yield this compound were identified in recent literature, the principles are well-established. The catalytic dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) to produce vinylidene fluoride (VDF) provides a valuable case study for the types of catalysts and conditions that could be adapted for this purpose.

Catalytic pyrolysis of 1-chloro-1,1-difluoroethane is a key industrial process for VDF, and research has focused on lowering the high temperatures required for the uncatalyzed reaction.[2][3]

Key Learnings from Catalytic Dehydrochlorination of HCFC-142b:

-

Catalysts: Metal fluorides and N-doped carbon materials have shown promise in lowering the reaction temperature.[4]

-

Reaction Conditions: Catalytic processes can reduce the required temperature from over 650°C to around 350°C.[4]

-

Selectivity: A key challenge is controlling the selectivity of the elimination reaction to favor the desired product and minimize byproducts.

Conceptual Application to this compound Synthesis:

A potential precursor for the synthesis of this compound via dehydrohalogenation would be 1,1-dichloro-1-fluoroethane or 1-chloro-1,1-difluoroethane. The choice of base or catalyst would be crucial to selectively eliminate either HCl or HF to arrive at the desired product.

Logical Pathway for Dehydrohalogenation:

Caption: Conceptual Dehydrohalogenation Pathways.

Modern Catalytic Cross-Coupling Strategies

Modern organic synthesis has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. While a direct application to the synthesis of this compound is not yet extensively reported, the synthesis of other functionalized fluoroalkenes via these methods provides a clear blueprint for future research.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] A recent study detailed the synthesis of a variety of fluoroalkenes and fluoroenynes from novel multihalogenated fluorovinyl ethers using this methodology.[6][7]

General Experimental Protocol for Suzuki-Miyaura Coupling to Fluoroalkenes: [6][7]

This is a generalized protocol based on the synthesis of related fluoroalkenes.

Materials:

-

A suitable multihalogenated vinyl ether precursor (e.g., a bromo-chloro-fluoro-vinyl ether)

-

An appropriate boronic acid

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Ligand (e.g., Triphenylphosphine)

-

Base (e.g., Sodium carbonate)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To a reaction vessel, add the multihalogenated vinyl ether, boronic acid, palladium catalyst, ligand, and base.

-

The vessel is purged with an inert atmosphere (e.g., argon or nitrogen).

-

The solvent system is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.

Quantitative Data from a Model Suzuki-Miyaura Reaction for a Fluoroalkene: [6][7]

| Parameter | Value | Reference |

| Catalyst | Palladium(II) acetate (5 mol%) | [6][7] |

| Ligand | Triphenylphosphine | [6][7] |

| Base | Sodium Carbonate | [6][7] |

| Solvent | Toluene/Water | [6][7] |

| Temperature | Reflux | [6][7] |

| Yield | Moderate to high yields reported for various fluoroalkenes | [6][7] |

Conceptual Workflow for Cross-Coupling Synthesis:

Caption: Suzuki-Miyaura Cross-Coupling for Fluoroalkenes.

Conclusion

The synthesis of this compound can be achieved through established dehalogenation methods, providing a direct and reliable, albeit older, synthetic route. The principles of dehydrohalogenation, well-explored for related compounds, offer a promising avenue for the development of new catalytic syntheses from readily available haloalkane precursors. Furthermore, the rapid advancements in transition-metal-catalyzed cross-coupling reactions present a significant opportunity for the development of novel, highly efficient, and modular synthetic routes to this compound and its derivatives. Future research in this area will likely focus on the design of specific precursors and catalysts to enable these modern synthetic strategies for this valuable fluorinated building block.

References

- 1. US2344061A - Preparation of 1-chloro-1-fluoro ethylene - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

An In-depth Technical Guide to the Discovery and History of 1-Chloro-1-fluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-fluoroethylene (C₂H₂ClF), also known as FC-1131a, is a halogenated alkene that has garnered interest in various chemical fields, particularly as a monomer in the synthesis of fluorinated polymers. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound. It is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.

Historical Context and Discovery

The synthesis of this compound is rooted in the burgeoning field of organofluorine chemistry in the early 20th century. The pioneering work of Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries, which introduced effective methods for creating carbon-fluorine bonds, laid the fundamental groundwork for the synthesis of a wide array of fluorinated organic compounds. While Swarts himself is credited with the synthesis of the first chlorofluorocarbon, CF₂Cl₂ (Freon-12), the specific synthesis of this compound is documented in the work of Mary W. Renoll, a chemist at Monsanto Chemical Company.

During the 1940s, Monsanto was a key player in the expanding chemical industry, with a significant focus on the development of new plastics and synthetic fibers.[1] This industrial drive for novel monomers with unique properties likely spurred the research into compounds like this compound.

The first detailed and patented method for the preparation of this compound was disclosed in a patent filed by Mary W. Renoll on behalf of Monsanto Chemical Company on July 19, 1940, and granted on March 14, 1944.[2] This patent describes a method for producing the compound in high yields, indicating its potential for use in polymerization and co-polymerization applications, as mentioned within the patent itself.[2]

Physicochemical Properties

This compound is a colorless gas at room temperature and atmospheric pressure.[3] Its key physical and chemical properties are summarized in the table below. It is important to note that some discrepancies exist in the reported values for density across different sources, which may be attributable to variations in measurement conditions.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂ClF | [4] |

| Molecular Weight | 80.49 g/mol | [4] |

| CAS Number | 2317-91-1 | [5] |

| Boiling Point | -24 °C | [1] |

| Melting Point | -169 °C | [1] |

| Density | 1.098 g/cm³ | [1] |

| Vapor Pressure | 3720 mmHg at 25 °C | [1] |

| Refractive Index | 1.353 | [1] |

| Flash Point | Flammable Gas | [5] |

| Solubility | Sparingly soluble in water | [5] |

Experimental Protocols: The Renoll Synthesis

The seminal method for the synthesis of this compound, as detailed in U.S. Patent 2,344,061, involves the dehalogenation of a polysubstituted ethane precursor.[2]

Starting Material: 1-bromo-2,2-dichloro-2-fluoro-ethane

Reagents:

-

Zinc dust

-

Anhydrous ethanol

-

Cuprous chloride (optional, as a catalyst)

Procedure:

-

A mixture of zinc dust in anhydrous ethanol is prepared in a reaction vessel equipped for distillation. A small amount of cuprous chloride can be added to facilitate the reaction.

-

A solution of 1-bromo-2,2-dichloro-2-fluoro-ethane in anhydrous ethanol is added to the zinc suspension.

-

The reaction mixture is heated, and the product, this compound, distills out of the reaction vessel as it is formed.

-

The distilled product is condensed and collected in a receiving vessel cooled to a very low temperature (e.g., -80 °C).

-

The collected product can be further purified by redistillation.

This process is reported to yield substantially 77% of the desired this compound.[2]

Modern Synthetic Approaches

While the Renoll method provides a historical and effective route to this compound, modern organic synthesis offers a variety of methods for the preparation of halogenated alkenes. These often involve dehydrohalogenation or dehalogenation of suitable precursors. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations.

Common strategies for the synthesis of fluoroalkenes include:

-

Dehydrohalogenation of polyhalogenated alkanes: This involves the removal of a hydrogen halide (e.g., HCl, HBr) from a precursor molecule using a base.

-

Halogen exchange reactions: These reactions, often employing fluoride salts, can be used to introduce fluorine into a molecule by replacing another halogen.

-

Wittig-type reactions: The use of fluorinated ylides in Wittig reactions can provide a route to fluorinated alkenes.

Reactivity and Applications

The primary reactivity of this compound stems from its carbon-carbon double bond, making it susceptible to addition and polymerization reactions.[5] The presence of both chlorine and fluorine atoms on the same carbon atom creates a polarized double bond, influencing its reactivity in addition reactions.

The main historical and ongoing interest in this compound lies in its utility as a monomer for the production of fluoropolymers.[5] These polymers can exhibit desirable properties such as chemical inertness, thermal stability, and low surface energy.

More recently, this compound has been investigated as a reactive tracer in environmental studies to understand the anaerobic bioremediation of chlorinated ethenes like vinyl chloride.[4]

Visualizations

Experimental Workflow of the Renoll Synthesis

Caption: Workflow for the synthesis of this compound as described by Renoll.

Proposed Reaction Mechanism: Zinc-Mediated Dehalogenation

Caption: Proposed mechanism for the dehalogenation of the precursor by zinc.

References

Thermodynamic Properties of 1-Chloro-1-fluoroethylene Gas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Chloro-1-fluoroethylene (C₂H₂ClF) gas. This document summarizes key quantitative data, details relevant experimental methodologies for the determination of these properties, and presents a logical workflow for their experimental characterization.

Core Thermodynamic and Physical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₂ClF | [1][3] |

| Molecular Weight | 80.49 g/mol | [1] |

| CAS Number | 2317-91-1 | [1][2] |

| Boiling Point | -24 °C | [1] |

| Melting Point | -169 °C | [1] |

| Vapor Pressure | 3720 mmHg at 25 °C | [1] |

| Density | 1.098 g/cm³ | [4] |

| Point of Liquefaction | 25.5 °C at 741 mmHg | [2] |

Table 2: Calculated Thermodynamic Properties of this compound Gas

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -161.49 | kJ/mol | [5] |

| Standard Enthalpy of Formation (ΔfH°gas) | -180.82 | kJ/mol | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 23.02 | kJ/mol | [5] |

| Enthalpy of Fusion (ΔfusH°) | 5.62 | kJ/mol | [5] |

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a volatile compound like this compound involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a volatile organic compound can be determined through combustion calorimetry.

Methodology: Combustion Calorimetry

-

Sample Preparation: A precise mass of the liquid this compound is encapsulated in a container of known mass and heat capacity.

-

Calorimeter Setup: The sample is placed in a bomb calorimeter, which is a constant-volume vessel. The bomb is then pressurized with a large excess of pure oxygen.

-

Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final equilibrium temperature of the water is recorded.

-

Calculation: The heat of combustion is calculated from the temperature change, the total heat capacity of the calorimeter system (bomb, water, etc.), and the mass of the sample. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Determination of Heat Capacity

The ideal gas heat capacity (Cp) can be measured using flow calorimetry.

Methodology: Continuous-Flow Calorimetry

-

Gas Flow: A steady flow of this compound gas is established through a tube at a constant and known rate.

-

Initial Temperature Measurement: The temperature of the gas is measured accurately before it enters a heating element.

-

Heating: The gas is then passed over an electrical heater, which provides a constant and precisely measured power input (P).

-

Final Temperature Measurement: The temperature of the gas is measured again after it has been heated.

-

Steady State: The experiment is run until a steady state is achieved, where the inlet and outlet temperatures are constant.

-

Calculation: The molar heat capacity at constant pressure (Cp) is calculated using the following equation: Cp = P / (ṅ * (T_final - T_initial)) where ṅ is the molar flow rate of the gas.

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a gas at a specific temperature can be determined from heat capacity measurements from near absolute zero to that temperature, incorporating the entropies of any phase transitions.

Methodology: Calorimetric Measurement and Calculation

-

Low-Temperature Heat Capacity: The heat capacity of solid this compound is measured as a function of temperature from as low a temperature as possible (approaching 0 K) up to its melting point using an adiabatic calorimeter.

-

Enthalpy and Entropy of Fusion: At the melting point, the enthalpy of fusion (ΔfusH) is measured. The entropy of fusion is then calculated as ΔfusS = ΔfusH / T_m, where T_m is the melting temperature.

-

Liquid-Phase Heat Capacity: The heat capacity of the liquid is measured from the melting point to the boiling point.

-

Enthalpy and Entropy of Vaporization: At the boiling point, the enthalpy of vaporization (ΔvapH) is measured. The entropy of vaporization is calculated as ΔvapS = ΔvapH / T_b, where T_b is the boiling temperature.

-

Gas-Phase Heat Capacity: The heat capacity of the gas is measured from the boiling point to the desired temperature (e.g., 298.15 K).

-

Calculation of Standard Molar Entropy: The standard molar entropy at the target temperature is calculated by integrating C_p/T with respect to temperature for each phase and adding the entropies of the phase transitions.

Determination of Vapor Pressure

The vapor pressure of a volatile liquid can be measured using a static or dynamic method.

Methodology: Static Method

-

Sample Degassing: A sample of liquid this compound is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved air.

-

Equilibrium: The vessel is connected to a pressure-measuring device (manometer), and the temperature is controlled and maintained at a constant value. The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure exerted by the vapor in equilibrium with the liquid is measured.

-

Temperature Variation: The measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the thermodynamic properties of this compound gas.

References

- 1. This compound (2317-91-1) for sale [vulcanchem.com]

- 2. This compound | 2317-91-1 [chemicalbook.com]

- 3. Ethene, 1-chloro-1-fluoro- [webbook.nist.gov]

- 4. Cas 2317-91-1,this compound | lookchem [lookchem.com]

- 5. Ethene, 1-chloro-1-fluoro- (CAS 2317-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 1-Chloro-1-fluoroethylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various polymerization techniques for 1-Chloro-1-fluoroethylene (CIFE), a monomer with potential applications in the synthesis of specialty polymers for the pharmaceutical and materials science sectors. The protocols and data presented herein are compiled from available literature and adapted for research and development purposes.

Introduction to Polymerization of this compound

This compound (CIFE), with the chemical formula C₂H₂ClF, is a halogenated alkene monomer.[1][2][3] Its asymmetrical structure and the presence of both chlorine and fluorine atoms impart unique properties to its corresponding polymer, poly(this compound) (PCIFE). The polymerization of CIFE can be achieved through several methods, each yielding polymers with distinct characteristics in terms of molecular weight, tacticity, and thermal properties. This document details protocols for free-radical, emulsion, suspension, and coordination polymerization of CIFE.

High-Pressure Free-Radical Polymerization

High-pressure free-radical polymerization is a robust method for producing high molecular weight PCIFE with improved physical properties compared to polymerization at autogenous pressure.[4] This technique typically employs a free-radical initiator and is conducted at elevated pressures and temperatures.

Quantitative Data Summary

| Run | Initiator (Type) | Initiator Conc. (wt%) | Temperature (°C) | Pressure (psi) | Time (hrs) | Yield (%) | Softening Point (°C) |

| 1 | α,α'-Azodiisobutyronitrile | 0.05 | 80 | 40,000 | 2 | >90 | 165 |

| 2 | α,α'-Azodiisobutyronitrile | 0.10 | 60 | 40,000 | 4 | >90 | 155 |

| 3 | Benzoyl Peroxide | 0.05 | 100 | 35,000 | 1 | >90 | 160 |

| 4 | α,α'-Azodiisobutyronitrile | 0.15 | 60 | Autogenous | 48 | High | 110 |

Data extracted and compiled from U.S. Patent 2,777,835.[4]

Experimental Protocol

Materials:

-

This compound (CIFE) monomer, high purity

-

α,α'-Azodiisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

High-pressure reactor equipped with stirring, temperature, and pressure controls

-

Solvent (optional, e.g., dimethylformamide)

-

Non-solvent for precipitation (e.g., methanol)

Procedure:

-

Purge the high-pressure reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Introduce the CIFE monomer into the reactor. If a solvent is used, add it at this stage.

-

Add the specified amount of the free-radical initiator (e.g., 0.05 wt% AIBN relative to the monomer).

-

Seal the reactor and begin agitation.

-

Pressurize the reactor to the desired level (e.g., 35,000-40,000 psi) with the CIFE monomer or an inert gas.

-

Heat the reactor to the target temperature (e.g., 60-100 °C) and maintain for the specified duration (e.g., 1-4 hours).

-

After the reaction period, cool the reactor to room temperature and slowly vent the pressure.

-

Open the reactor and collect the polymer.

-

If the polymer is in solution, precipitate it by adding a non-solvent.

-

Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.

Polymerization Workflow

Caption: Workflow for High-Pressure Free-Radical Polymerization of CIFE.

Emulsion and Suspension Polymerization (Model Protocols)

While specific literature detailing emulsion and suspension polymerization of CIFE is scarce, protocols can be adapted from those for similar vinyl monomers like vinyl chloride and vinylidene fluoride.[5][6] These methods are advantageous for controlling reaction temperature and viscosity.

Quantitative Data Summary (Illustrative)

| Parameter | Emulsion Polymerization | Suspension Polymerization |

| Initiator | Potassium persulfate (KPS) | Di-isopropyl peroxydicarbonate (IPP) |

| Surfactant/Stabilizer | Anionic surfactant (e.g., SDS) | Poly(vinyl alcohol) (PVA) |

| Medium | Deionized Water | Deionized Water |

| Temperature | 50-70 °C | 50-70 °C |

| Pressure | Autogenous or slightly elevated | Autogenous or slightly elevated |

| Typical Reaction Time | 6-12 hours | 8-16 hours |

| Particle Size | 50-200 nm | 50-500 µm |

| Molecular Weight | High | Medium to High |

| Polydispersity | Broad | Broad |

Note: This data is illustrative and based on typical values for vinyl polymerizations.

Experimental Protocols

3.2.1. Emulsion Polymerization

Materials:

-

CIFE monomer

-

Deionized water

-

Anionic surfactant (e.g., sodium dodecyl sulfate, SDS)

-

Water-soluble initiator (e.g., potassium persulfate, KPS)

-

Buffer (e.g., sodium bicarbonate)

Procedure:

-

In a reaction vessel, dissolve the surfactant and buffer in deionized water under an inert atmosphere.

-

Heat the solution to the desired reaction temperature (e.g., 60 °C).

-

Introduce the CIFE monomer while stirring to form an emulsion.

-

Dissolve the initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.

-

Maintain the temperature and stirring for the duration of the reaction.

-

Monitor the reaction progress by taking samples and analyzing for monomer conversion.

-

Upon completion, cool the reactor and collect the polymer latex.

-

The polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by filtration, washing, and drying.

3.2.2. Suspension Polymerization

Materials:

-

CIFE monomer

-

Deionized water

-

Suspending agent (e.g., poly(vinyl alcohol), PVA)

-

Monomer-soluble initiator (e.g., di-isopropyl peroxydicarbonate, IPP)

Procedure:

-

In a reaction vessel, dissolve the suspending agent in deionized water under an inert atmosphere.

-

In a separate container, dissolve the initiator in the CIFE monomer.

-

Add the monomer/initiator solution to the aqueous phase in the reactor with vigorous stirring to form a suspension of monomer droplets.

-

Heat the suspension to the desired polymerization temperature (e.g., 60 °C).

-

Continue stirring to maintain the suspension throughout the polymerization.

-

After the desired reaction time, cool the reactor.

-

The resulting polymer beads can be collected by filtration, washed thoroughly with water to remove the suspending agent, and dried.

Controlled Radical Polymerization (CRP) Techniques (Theoretical Application)

Atom Transfer Radical Polymerization (ATRP) - Model Protocol

Materials:

-

CIFE monomer

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Catalyst (e.g., Cu(I)Br)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

-

Solvent (e.g., anisole)

Procedure:

-

To a Schlenk flask, add the catalyst and ligand.

-

Add the solvent and stir to form the catalyst complex.

-

Add the CIFE monomer and the initiator.

-

Perform several freeze-pump-thaw cycles to degas the mixture.

-

Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70-90 °C).

-

Monitor the polymerization by taking samples for analysis (e.g., NMR for conversion, GPC for molecular weight).

-

To quench the reaction, cool the flask and expose the mixture to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization - Model Protocol

Materials:

-

CIFE monomer

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

In a reaction tube, dissolve the CIFE monomer, RAFT agent, and initiator in the solvent.

-

Subject the solution to several freeze-pump-thaw cycles to remove oxygen.

-

Seal the tube and place it in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80 °C for AIBN).

-

After the desired polymerization time, stop the reaction by rapid cooling.

-